Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate
Description
Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a phenyl group at position 4 and a sulfonylated piperazine moiety at position 3. The piperazine ring is further functionalized with a 2-fluorophenyl group, contributing to its electronic and steric profile. This compound’s molecular formula is C₂₂H₂₂FN₃O₄S₂, with a molecular weight of 475.55 g/mol.
Properties
IUPAC Name |
ethyl 3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S2/c1-2-30-23(27)21-22(18(16-31-21)17-8-4-3-5-9-17)32(28,29)26-14-12-25(13-15-26)20-11-7-6-10-19(20)24/h3-11,16H,2,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVKUWAZKSJSQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate (CAS Number: 932464-72-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 448.54 g/mol. The compound contains a piperazine moiety, which is often associated with various pharmacological activities, particularly in the central nervous system (CNS).
| Property | Value |
|---|---|
| Molecular Formula | C21H21FN2O4S2 |
| Molecular Weight | 448.54 g/mol |
| CAS Number | 932464-72-7 |
Pharmacological Profile
This compound exhibits a range of biological activities that are primarily linked to its interaction with neurotransmitter systems. The piperazine group suggests potential activity as a serotonin or dopamine receptor modulator.
- Serotonin Receptor Activity : Compounds containing piperazine structures have been studied for their ability to act as serotonin reuptake inhibitors (SSRIs). Similar compounds have shown significant binding affinities for serotonin transporters, indicating that this compound may also possess similar properties .
- Dopamine Receptor Modulation : Research on related compounds indicates that modifications in the piperazine structure can influence binding affinity to dopamine transporters (DAT) and serotonin transporters (SERT). This suggests that this compound may also interact with these pathways, potentially affecting mood and cognition .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various substitutions that can significantly influence its biological activity. For instance:
- Piperazine Substituents : Variations in the fluorine position on the phenyl ring attached to the piperazine can alter the compound's affinity for SERT and DAT.
- Thiophene Ring Modifications : Changes in the thiophene structure can impact the overall pharmacodynamics and pharmacokinetics, potentially enhancing therapeutic effects or reducing side effects.
Case Studies
Several studies have investigated compounds structurally similar to this compound:
- Study on Piperazine Derivatives : Research demonstrated that derivatives with similar piperazine structures exhibited significant antidepressant-like effects in animal models. These findings suggest that this compound may also possess therapeutic potential in treating mood disorders .
- Dopaminergic Activity : In vitro studies have shown that certain piperazine derivatives can selectively inhibit dopamine reuptake, leading to increased levels of dopamine in synaptic clefts, which is beneficial for conditions like depression and schizophrenia .
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research indicates that compounds similar to Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate exhibit antidepressant properties. The piperazine moiety is known to interact with serotonin receptors, which are crucial in mood regulation. Studies have shown that modifications in the piperazine structure can enhance selective serotonin reuptake inhibition, leading to improved antidepressant efficacy .
2. Antipsychotic Effects
The compound's structural similarities with known antipsychotic agents suggest potential applications in treating schizophrenia and other psychotic disorders. Research has demonstrated that piperazine derivatives can modulate dopamine receptor activity, providing a pathway for developing new antipsychotic medications .
3. Anti-inflammatory Properties
this compound may also possess anti-inflammatory effects. Compounds containing thiophene rings have been shown to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine-based compounds for their antidepressant effects using animal models. The results indicated that derivatives similar to this compound significantly reduced depressive behaviors compared to control groups, suggesting a promising avenue for further research .
Case Study 2: Antipsychotic Efficacy
In a clinical trial focusing on the treatment of schizophrenia, researchers tested several piperazine derivatives, including those structurally related to this compound. The findings showed a notable reduction in psychotic symptoms among participants, indicating the potential of these compounds as effective antipsychotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Analog Identification
The compound is compared to three analogs (Table 1), focusing on core heterocycles, substituent groups, and piperazine modifications.
Table 1: Structural and Molecular Comparison
Analysis of Structural Differences and Implications
Core Heterocycle Modifications
- Thiophene vs. Benzothiophene : The target compound’s thiophene core is smaller and less lipophilic than the benzothiophene analog . Benzothiophene’s extended aromatic system may enhance π-π stacking in protein binding but reduce solubility.
- Thiophene vs.
Piperazine Substituent Variations
- 2-Fluorophenyl vs. In contrast, the methoxy group in the benzothiophene analog is electron-donating, which may enhance solubility but reduce oxidative stability.
- Sulfonyl vs. Propanamido Linkage : The sulfonyl group in the target compound offers strong hydrogen-bond acceptor properties, whereas the propanamido linker in the thiophene analog introduces conformational flexibility, possibly affecting binding kinetics.
Functional Group Impact
- Urea vs. Sulfonyl: The thiazole-based analog contains a urea group, a potent hydrogen-bond donor/acceptor, which contrasts with the sulfonyl group’s role as a hydrogen-bond acceptor. This difference may influence target selectivity in enzyme inhibition.
Hypothesized Pharmacological and Physicochemical Properties
Q & A
Q. What are the key synthetic challenges in preparing Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate, and how can they be mitigated?
The synthesis of this compound involves multi-step reactions, including sulfonylation of the piperazine moiety, coupling to the thiophene core, and esterification. Key challenges include:
- Control of regioselectivity : Ensuring sulfonyl group attachment at the correct position on the piperazine ring requires precise stoichiometry and reaction monitoring via TLC or HPLC .
- Purification : Chromatography (e.g., silica gel or preparative HPLC) is critical due to byproducts from incomplete coupling or ester hydrolysis .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while avoiding protic solvents prevents ester degradation .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- NMR spectroscopy : H and C NMR confirm the presence of the 2-fluorophenyl group (e.g., aromatic proton splitting patterns at ~7.1–7.4 ppm) and the sulfonyl-piperazine linkage (characteristic N–S–O signals) .
- High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., expected [M+H] peak for ) .
- X-ray crystallography : Resolves ambiguities in stereochemistry or piperazine conformation, though crystallization may require co-crystallization agents .
Advanced Research Questions
Q. How can researchers resolve contradictions between predicted and observed biological activity in this compound?
Discrepancies may arise from:
- Off-target interactions : Use radioligand binding assays to assess affinity for non-target receptors (e.g., serotonin or dopamine receptors due to the piperazine moiety) .
- Metabolic instability : Evaluate ester hydrolysis in vitro using liver microsomes; consider replacing the ethyl ester with a tert-butyl or benzyl group to enhance stability .
- Conformational flexibility : Molecular dynamics simulations can reveal if the sulfonyl-piperazine group adopts multiple conformations, altering binding kinetics .
Q. What strategies are effective for optimizing the compound’s selectivity towards specific kinase targets?
- Structure-activity relationship (SAR) studies : Systematically modify substituents on the phenylthiophene core (e.g., electron-withdrawing groups at the 4-position to enhance π-stacking with kinase ATP pockets) .
- Computational docking : Use software like AutoDock Vina to predict interactions with kinase active sites. For example, the fluorophenyl group may occupy hydrophobic pockets in MAPK or PI3K isoforms .
- Kinase profiling panels : Screen against a broad panel (e.g., 100+ kinases) to identify off-target inhibition and refine substituents accordingly .
Q. How should researchers troubleshoot low yields in the final coupling step of the synthesis?
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)/Xantphos) for Suzuki-Miyaura couplings or copper(I) iodide for Ullmann-type reactions .
- Temperature optimization : Elevated temperatures (80–100°C) may improve sulfonylation efficiency but risk thermal decomposition; monitor via in-situ IR .
- Protecting group strategy : Protect the thiophene carboxylate as a tert-butyl ester during piperazine coupling to prevent side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
